molecular formula C12H26O7 B12566191 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane CAS No. 144118-89-8

3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane

Cat. No.: B12566191
CAS No.: 144118-89-8
M. Wt: 282.33 g/mol
InChI Key: HSBNFUAHEOFFPN-UHFFFAOYSA-N
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Description

It is a colorless, aprotic solvent with a high boiling point and low volatility . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted ethers .

Mechanism of Action

The mechanism of action of 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane involves its ability to act as a Lewis base, forming complexes with various metal ions. This property allows it to selectively absorb acid gases and facilitate various chemical reactions. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol dimethyl ether (diglyme): Similar in structure but with two ethylene glycol units.

    Triethylene glycol dimethyl ether (triglyme): Contains three ethylene glycol units.

    Polyethylene glycol dimethyl ether (PEGDME): A polymeric form with multiple ethylene glycol units.

Uniqueness

3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane is unique due to its optimal balance of molecular weight, boiling point, and solubility properties. This makes it particularly suitable for applications requiring a stable, high-boiling solvent with low volatility .

Properties

CAS No.

144118-89-8

Molecular Formula

C12H26O7

Molecular Weight

282.33 g/mol

IUPAC Name

2-[2-[2-(2,2-dimethoxyethoxy)ethoxy]ethoxy]-1,1-dimethoxyethane

InChI

InChI=1S/C12H26O7/c1-13-11(14-2)9-18-7-5-17-6-8-19-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3

InChI Key

HSBNFUAHEOFFPN-UHFFFAOYSA-N

Canonical SMILES

COC(COCCOCCOCC(OC)OC)OC

Origin of Product

United States

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